molecular formula C10H11NO2 B1345591 3-(4-Methoxyphenoxy)propanenitrile CAS No. 63815-39-4

3-(4-Methoxyphenoxy)propanenitrile

Cat. No. B1345591
Key on ui cas rn: 63815-39-4
M. Wt: 177.2 g/mol
InChI Key: DTAWFMRIHNITFA-UHFFFAOYSA-N
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Patent
US06313160B1

Procedure details

A mixture of 4-methoxyphenol (10 g:80.5 mmol) and Triton B (2.29 ml:14.5 mmol 0. 18 eq.) in acrylonitrile (50 ml) is heated at reflux for 48 hours. After the solvent has been partially removed, the products are extracted with ethyl acetate and washed with water and then with a 6N hydrochloric acid solution. The residual chestnut-brown oil is purified on a flash silica column eluted with an AcOEt/PE gradient.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Quantity
14.5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[C:10](#[N:13])[CH:11]=[CH2:12]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:12][CH2:11][C:10]#[N:13])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
14.5 mmol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
After the solvent has been partially removed
EXTRACTION
Type
EXTRACTION
Details
the products are extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The residual chestnut-brown oil is purified on a flash silica column
WASH
Type
WASH
Details
eluted with an AcOEt/PE gradient

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(OCCC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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